4-Bromophenol-2,3,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenol-2,3,5,6-D4: is a deuterated derivative of 4-bromophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used as an isotopic label in various chemical and biochemical studies due to its stability and distinct mass difference from the non-deuterated form .
Mechanism of Action
Target of Action
4-Bromophenol-2,3,5,6-D4 is a bromophenol derivative . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol
Mode of Action
It’s known that bromophenols are used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
Biochemical Pathways
Bromophenols are known to be involved in electrophilic halogenation of phenol with bromine .
Result of Action
Bromophenols have been detected in human blood and breast milk, raising questions about the use of brominated flame retardants .
Action Environment
It’s known that bromophenols derived from brominated flame retardants (bfrs) are present in human environments .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-Bromophenol-2,3,5,6-D4 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo co-metabolic biodegradation in a mixture of pollutants system by Arthrobacter chlorophenolicus A6 . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and can significantly influence the biochemical properties of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenol-2,3,5,6-D4 typically involves the deuteration of 4-bromophenol. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under specific conditions. For example, 4-bromophenol can be reacted with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Bromophenol-2,3,5,6-D4 can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-bromoaniline or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-bromoquinone.
Reduction: Formation of 4-bromoaniline.
Substitution: Formation of 4-hydroxyphenol or other substituted derivatives.
Scientific Research Applications
Chemistry: 4-Bromophenol-2,3,5,6-D4 is used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It helps in the elucidation of reaction mechanisms and the study of molecular interactions .
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics. Its deuterated nature allows for precise tracking and quantification in complex biological systems .
Medicine: this compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It serves as an internal standard in the quantification of drug metabolites .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reaction processes .
Comparison with Similar Compounds
4-Bromophenol: The non-deuterated form of 4-Bromophenol-2,3,5,6-D4.
2-Bromophenol: A positional isomer with the bromine atom at the 2-position.
3-Bromophenol: A positional isomer with the bromine atom at the 3-position.
4-Iodophenol: A similar compound with iodine instead of bromine.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFGOTFRPZRKDS-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.